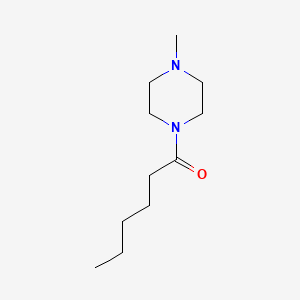

1-(4-Methylpiperazin-1-yl)hexan-1-one

Description

Properties

CAS No. |

10001-08-8 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)hexan-1-one |

InChI |

InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-9-7-12(2)8-10-13/h3-10H2,1-2H3 |

InChI Key |

TUBDWOUHWWRXLI-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)N1CCN(CC1)C |

Canonical SMILES |

CCCCCC(=O)N1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)hexan-1-one can be synthesized through a reaction between N-methylpiperazine and hexanone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylpiperazin-1-yl)hexan-1-one involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Compound 3c

- Structure: 6-(4-Methylpiperazin-1-yl)-1-{7-[6-(4-methylpiperazin-1-yl)-hexanoyl]-9H-xanthen-2-yl}-hexan-1-one

- Molecular Formula : C₃₅H₅₁N₄O₃

- Molecular Weight : 575.82 g/mol

- Key Features: Dual 4-methylpiperazine groups connected via hexanone and xanthene scaffolds. Synthesized in 93% yield via nucleophilic substitution, characterized by $^{1}\text{H}$ NMR and HRMS .

- Comparison : The extended structure increases molecular weight and complexity, likely enhancing binding affinity to biological targets (e.g., receptors) but reducing metabolic stability compared to the simpler target compound.

4,4-Difluoro-1-(furan-2-yl)-3-(nitromethyl)-6-(4-methylpiperazin-1-yl)hexan-1-one (81d)

- Molecular Formula: C₁₇H₁₇NO₄F₂

- Molecular Weight : 360.10 g/mol

- Key Features :

- Comparison : Fluorination improves pharmacokinetic properties, while the nitromethyl group may confer reactivity distinct from the parent compound’s ketone functionality.

Cyclohexylamine-Piperazine Derivatives (COMPOUND 37 and 41)

- Structure : Spirocyclic compounds with 4-methylpiperazine and cyclohexylamine groups.

- Molecular Weight : ~452 g/mol

- Key Features :

- Comparison: The rigid spirocyclic framework contrasts with the linear hexanone chain of the target compound, suggesting tailored receptor specificity.

Hexanone Derivatives with Alternative Substituents

1-(4-Bromo-1,2-dimethyl-1H-imidazol-5-yl)hexan-1-one

- Molecular Formula : C₁₁H₁₇BrN₂O

- Synthesized via literature methods, confirmed by $^{1}\text{H}$ NMR .

- Comparison : The imidazole ring replaces piperazine, altering electronic properties and biological targets (e.g., kinase vs. ion channel modulation).

1-(3,4-Dimethoxyphenyl)hexan-1-one

- Molecular Formula : C₁₄H₂₀O₃

- Molecular Weight : 236.31 g/mol

- Key Features :

- Comparison: Lacking the piperazine group, this compound exhibits reduced polarity and divergent applications (e.g., non-pharmaceutical uses).

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one

- Key Features :

- Comparison: Heterocyclic diversity highlights structural versatility of hexanone derivatives beyond piperazine-based drug intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.